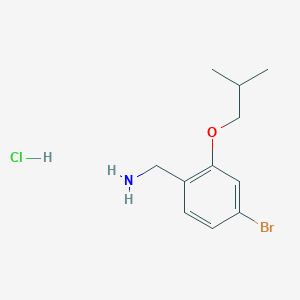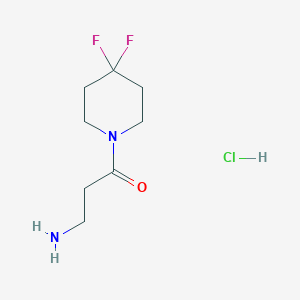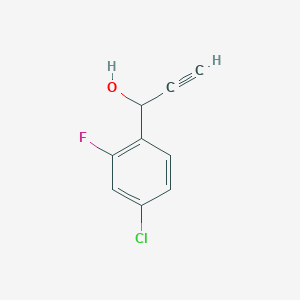
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol
Overview
Description
“1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol” is a chemical compound with the CAS Number: 1592279-38-3 . It has a molecular weight of 184.6 . The compound is typically stored at temperatures below -10°C . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC Name of the compound is 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol . The Inchi Code is 1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder . It has a molecular weight of 184.6 . The compound is typically stored at temperatures below -10°C .Scientific Research Applications
Molecular Structure and Hyperpolarizability Analysis
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, a compound related to 1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol, was synthesized and its structure confirmed via IR and X-ray diffraction studies. This research revealed insights into the molecule's vibrational wavenumbers, geometrical parameters, stability, hyper-conjugative interactions, and charge delocalization. The study highlighted its significant first hyperpolarizability, suggesting potential applications in nonlinear optics due to its enhanced electron density transfer between phenyl rings, offering a basis for developing advanced materials with high nonlinear optical (NLO) properties (A. Najiya et al., 2014).
Herbicidal Potency and Molecular Conformation
Investigations into 2-[4-chloro-2-fluoro-5-(prop-2-ynyloxy)phenyl]hexahydroisoindole-1,3-dione compounds revealed significant differences in herbicidal activity between isomers. These differences were attributed to variations in their molecular conformations and the distances between the furthest atoms. This research underlines the critical role of molecular structure in determining the bioactivity of herbicidal agents, presenting a pathway for the design of more effective and selective agrochemicals (Bin Li et al., 2005).
Fluorination and Molecular Logic Systems
The compound's derivatives have been explored for their fluorination capabilities, offering insights into the synthesis and reactivity of phenylsulfur trifluorides. Such studies provide a foundational understanding of developing new fluorinating agents with high stability and efficiency, critical for pharmaceuticals and agrochemicals synthesis (T. Umemoto et al., 2010). Additionally, a novel fluorophore demonstrated potential as a multiple-mode molecular logic system, indicating applications in sensor technology and molecular computing. This work highlights the versatility of fluorinated compounds in creating complex systems capable of responding to various stimuli (Dong Zhang et al., 2008).
Photophysical Properties and Material Science
Research into the photophysical characterization of water-soluble chlorins, with potential designs based on fluorinated derivatives, opens avenues for developing new photosensitizers for medical and photovoltaic applications. Such studies pave the way for innovative materials that combine solubility, stability, and efficient light absorption, crucial for advancing photodynamic therapy and solar energy conversion (K. E. Borbas et al., 2008).
Safety And Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements associated with the compound include H302, H315, H319, and H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, eye irritation, and respiratory irritation respectively .
properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEFYHSIFRYYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=C(C=C(C=C1)Cl)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



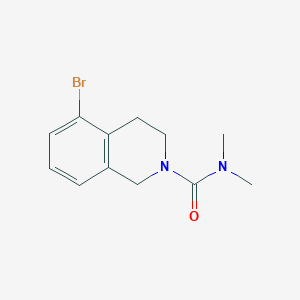
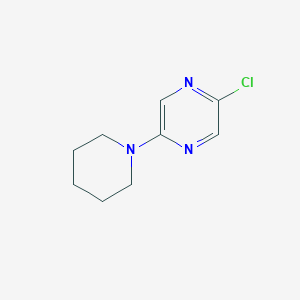
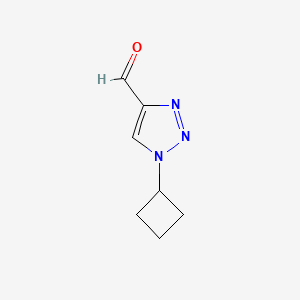
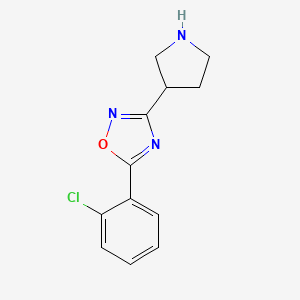
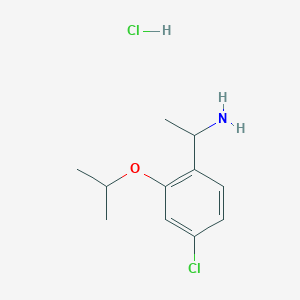
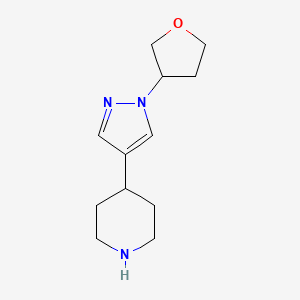
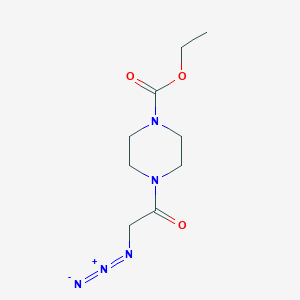
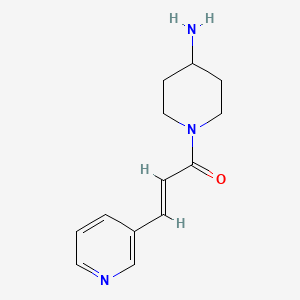
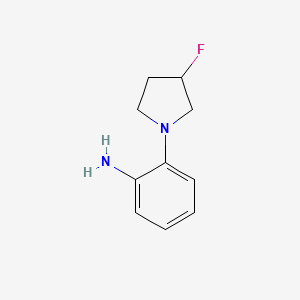
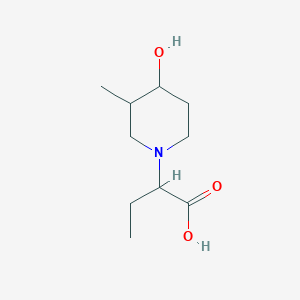
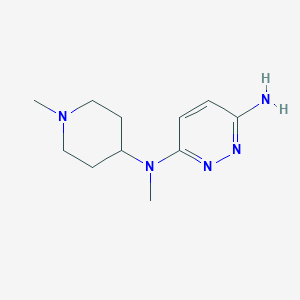
![trans-2-[(Propan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1531665.png)
